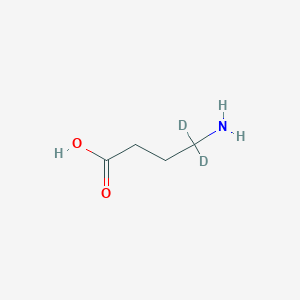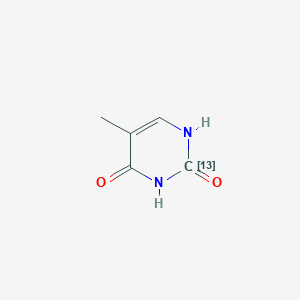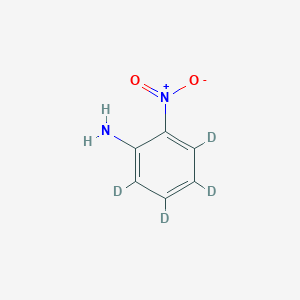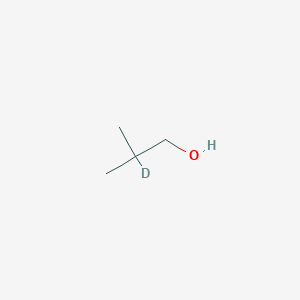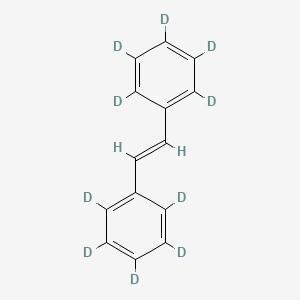
Hexanedioic-d8 Acid
描述
Hexanedioic-d8 Acid, also known as deuterated adipic acid, is a deuterium-labeled analog of hexanedioic acid. It is an organic compound with the formula C6D8O4. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing.
作用机制
Target of Action
Hexanedioic-d8 Acid, also known as Adipic acid-d8, is a dicarboxylic acid that plays a significant role in various biochemical processes. It primarily targets the metabolic pathways involved in the production of nylon and other industrial chemicals . It has also been shown to interact with carbon nanofibers in electrocatalytic reactions .
Mode of Action
Adipic acid-d8 interacts with its targets through a series of oxidation reactions. For instance, in the production of nylon, it acts as a precursor, undergoing a condensation reaction with hexamethylenediamine to form nylon-6,6 . In electrocatalytic reactions, it facilitates the uniform dispersion of Pt nanoparticles on the surface of carbon nanofibers .
Biochemical Pathways
Adipic acid-d8 is involved in several biochemical pathways. It is produced industrially by the oxidation of a mixture of cyclohexanol and cyclohexanone, known as KA oil . In microbial biosynthesis, it can be produced from renewable feedstocks via enzymatic reactions . It has also been used in the functionalization of carbon nanofibers for electrocatalytic reactions .
Pharmacokinetics
Any potential absorption, distribution, metabolism, and excretion (ADME) properties would depend on the specific exposure scenario .
Result of Action
The action of Adipic acid-d8 results in the production of various industrial chemicals, most notably nylon-6,6 . In the context of electrocatalytic reactions, it aids in the dispersion of Pt nanoparticles on carbon nanofibers, enhancing the electrocatalytic activity .
Action Environment
The action of Adipic acid-d8 is influenced by various environmental factors. For instance, the oxidation of cyclohexene to adipic acid requires specific conditions, including the presence of H2O2 and H2WO4 in acidic ionic liquids . Additionally, the production of nitrous oxide, a greenhouse gas, during the industrial production of adipic acid has raised environmental concerns .
准备方法
Synthetic Routes and Reaction Conditions
Hexanedioic-d8 Acid can be synthesized through several methods. One common approach involves the deuteration of hexanedioic acid. This process typically includes the following steps:
Deuteration of Cyclohexanol: Cyclohexanol is first deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation to Cyclohexanone-d8: The deuterated cyclohexanol is then oxidized to cyclohexanone-d8 using an oxidizing agent like chromium trioxide (CrO3).
Oxidation to this compound: Finally, cyclohexanone-d8 is oxidized to this compound using nitric acid (HNO3) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration and oxidation. The purity of the final product is typically ensured through multiple purification steps, including recrystallization and distillation.
化学反应分析
Types of Reactions
Hexanedioic-d8 Acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce smaller carboxylic acids.
Reduction: It can be reduced to hexanediol-d8 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid (HNO3), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)
Major Products
Oxidation: Smaller carboxylic acids such as glutaric acid-d8
Reduction: Hexanediol-d8
Substitution: Hexanedioyl dichloride-d8
科学研究应用
Hexanedioic-d8 Acid is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Isotopic Tracing: Used in metabolic studies to trace the pathways of hexanedioic acid in biological systems.
NMR Spectroscopy: Utilized in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Material Science: Employed in the synthesis of deuterated polymers and materials for studying their properties.
Pharmaceutical Research: Used in drug development to study the metabolism and pharmacokinetics of deuterated compounds.
相似化合物的比较
Hexanedioic-d8 Acid is similar to other deuterated dicarboxylic acids such as:
Glutaric-d6 Acid: Another deuterated dicarboxylic acid used in isotopic labeling studies.
Succinic-d4 Acid: Used in similar applications but has a shorter carbon chain.
Pimelic-d8 Acid: Similar in structure but with an additional carbon atom in the chain.
Uniqueness
This compound is unique due to its specific carbon chain length and the presence of eight deuterium atoms, making it highly useful in detailed isotopic studies. Its properties and reactivity are similar to non-deuterated hexanedioic acid, but the deuterium labeling provides additional insights into chemical and biological processes.
属性
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuteriohexanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2,3D2,4D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRTRBMVRJNCN-SVYQBANQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3044102.png)
![2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B3044103.png)
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3044104.png)


